Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
Brand Name: Vulcanchem
CAS No.: 121104-76-5
VCID: VC0049598
InChI: InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1
SMILES: C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol

Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester

CAS No.: 121104-76-5

Main Products

VCID: VC0049598

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester - 121104-76-5

CAS No. 121104-76-5
Product Name Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
IUPAC Name [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate
Standard InChI InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1
Standard InChIKey DWBDMLGCCJIACZ-ODXJTPSBSA-N
Isomeric SMILES C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3
SMILES C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3
Canonical SMILES C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3
Synonyms 1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)-
PubChem Compound 451465
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator